Cas no 104699-49-2 (1H-Indole-2-carboxylic acid, 3-(2-propenyl)-, ethyl ester)

1H-Indole-2-carboxylic acid, 3-(2-propenyl)-, ethyl ester is a synthetic indole derivative with potential applications in organic synthesis and pharmaceutical research. The compound features an indole core substituted with an allyl group at the 3-position and an ethyl ester at the 2-carboxylic acid position, enhancing its reactivity and versatility in chemical transformations. Its structure makes it a valuable intermediate for constructing more complex heterocyclic systems or bioactive molecules. The ethyl ester group improves solubility in organic solvents, facilitating further derivatization. This compound may be of interest in medicinal chemistry for exploring structure-activity relationships or as a precursor in the synthesis of alkaloid analogs. Proper handling and storage under inert conditions are recommended due to its reactive functional groups.
1H-Indole-2-carboxylic acid, 3-(2-propenyl)-, ethyl ester structure
104699-49-2 structure
Product Name:1H-Indole-2-carboxylic acid, 3-(2-propenyl)-, ethyl ester
CAS No:104699-49-2
MF:C14H15NO2
MW:229.274403810501
MDL:MFCD30378913
CID:4559766
Update Time:2025-06-11

1H-Indole-2-carboxylic acid, 3-(2-propenyl)-, ethyl ester Chemical and Physical Properties

Names and Identifiers

    • Ethyl 3-Allylindole-2-carboxylate
    • 1H-Indole-2-carboxylic acid, 3-(2-propenyl)-, ethyl ester
    • MDL: MFCD30378913
    • Inchi: 1S/C14H15NO2/c1-3-7-11-10-8-5-6-9-12(10)15-13(11)14(16)17-4-2/h3,5-6,8-9,15H,1,4,7H2,2H3
    • InChI Key: LRWIIHHRNSTLNG-UHFFFAOYSA-N
    • SMILES: N1C2=C(C=CC=C2)C(CC=C)=C1C(OCC)=O

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1H-Indole-2-carboxylic acid, 3-(2-propenyl)-, ethyl ester Suppliers

Amadis Chemical Company Limited
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(CAS:104699-49-2)1H-Indole-2-carboxylic acid, 3-(2-propenyl)-, ethyl ester
Order Number:A922030
Stock Status:in Stock
Quantity:5g/1g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 13:19
Price ($):635.0/214.0
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Additional information on 1H-Indole-2-carboxylic acid, 3-(2-propenyl)-, ethyl ester

Comprehensive Overview of 1H-Indole-2-carboxylic acid, 3-(2-propenyl)-, ethyl ester (CAS No. 104699-49-2)

The compound 1H-Indole-2-carboxylic acid, 3-(2-propenyl)-, ethyl ester (CAS No. 104699-49-2) is a specialized organic molecule that has garnered significant attention in pharmaceutical and agrochemical research. With its unique indole core structure and allyl substitution, this ester derivative exhibits versatile reactivity, making it a valuable intermediate in synthetic chemistry. Researchers and industries are increasingly exploring its potential applications, particularly in the development of novel bioactive compounds.

One of the key features of 1H-Indole-2-carboxylic acid, 3-(2-propenyl)-, ethyl ester is its molecular flexibility, which allows for modifications at multiple sites. The presence of the ethyl ester group enhances its solubility in organic solvents, facilitating its use in various chemical reactions. Meanwhile, the 3-allyl substituent introduces opportunities for further functionalization, such as cross-coupling or cyclization reactions, which are critical in drug discovery pipelines.

In recent years, the demand for indole-based compounds has surged due to their prevalence in natural products and pharmaceuticals. For instance, 1H-Indole-2-carboxylic acid derivatives are often investigated for their potential roles as enzyme inhibitors or receptor modulators. This aligns with current trends in precision medicine, where researchers seek targeted therapies with minimal side effects. The compound’s CAS No. 104699-49-2 is frequently searched in academic databases, reflecting its relevance in cutting-edge studies.

From a synthetic perspective, 1H-Indole-2-carboxylic acid, 3-(2-propenyl)-, ethyl ester serves as a precursor for more complex structures. Its reactivity profile is often compared to other indole-2-carboxylate esters, a class of compounds widely used in heterocyclic chemistry. Laboratories focusing on green chemistry are particularly interested in optimizing its synthesis to reduce waste and improve yields, addressing broader sustainability goals in chemical manufacturing.

The compound’s spectroscopic properties, such as NMR and IR signatures, are well-documented, aiding in its identification and purity assessment. Analytical chemists emphasize the importance of these data for quality control in industrial settings. Additionally, computational studies on CAS No. 104699-49-2 have explored its electronic structure, providing insights into its reactivity and potential interactions with biological targets.

Beyond pharmaceuticals, 1H-Indole-2-carboxylic acid, 3-(2-propenyl)-, ethyl ester finds niche applications in material science. Its aromatic indole ring contributes to the development of organic semiconductors or fluorescent probes, aligning with the growing interest in smart materials. This multidisciplinary appeal underscores why searches for "indole derivatives in materials" often include references to this compound.

In summary, 1H-Indole-2-carboxylic acid, 3-(2-propenyl)-, ethyl ester (CAS No. 104699-49-2) represents a multifaceted tool in modern chemistry. Its structural features and adaptability make it indispensable for researchers exploring drug design, catalysis, and functional materials. As scientific inquiries evolve, this compound is poised to remain a focal point in innovation-driven fields.

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Amadis Chemical Company Limited
(CAS:104699-49-2)1H-Indole-2-carboxylic acid, 3-(2-propenyl)-, ethyl ester
A922030
Purity:99%/99%
Quantity:5g/1g
Price ($):635.0/214.0
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